molecular formula C26H37N7O3S B13445562 Pyrimethamine Biotin

Pyrimethamine Biotin

Cat. No.: B13445562
M. Wt: 527.7 g/mol
InChI Key: BFKUOZXULQKXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimethamine Biotin is a specialized chemical conjugate designed for advanced research applications. It integrates the potent dihydrofolate reductase (DHFR) inhibitory activity of pyrimethamine with the strong binding affinity of biotin for streptavidin . Pyrimethamine is a well-characterized folic acid antagonist that competitively inhibits DHFR, a critical enzyme in the synthesis of tetrahydrofolic acid, thereby disrupting DNA and RNA synthesis . This mechanism is central to its established antiparasitic effects against Plasmodium species and Toxoplasma gondii . Beyond infectious diseases, pyrimethamine has demonstrated research utility in oncology, showing antitumor effects in models of prostate cancer by inhibiting the p38-NF-κB pathway , and in neurology, where it has been investigated as a pharmacological chaperone for stabilizing mutant β-hexosaminidase A in models of GM2 gangliosidosis . The biotin tag in this compound enables the precise isolation and visualization of molecular targets using techniques like affinity purification, Western blotting, and cellular imaging. This reagent is presented for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37N7O3S

Molecular Weight

527.7 g/mol

IUPAC Name

N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33)

InChI Key

BFKUOZXULQKXMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Pyrimethamine Biotin

Strategies for the Conjugation of Pyrimethamine (B1678524) and Biotin (B1667282) Moieties

The synthesis of a pyrimethamine-biotin conjugate primarily involves the formation of a stable covalent bond between the two molecules. The most common approach is the creation of an amide linkage, which leverages the carboxylic acid group of biotin and one of the primary amino groups of pyrimethamine.

A prevalent strategy involves the activation of biotin's carboxylic acid to facilitate its reaction with an amine. This can be achieved through several methods:

N-Hydroxysuccinimide (NHS) Ester Formation: Biotin can be converted to Biotin-NHS ester using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide. The resulting NHS ester is a stable intermediate that readily reacts with primary amines on pyrimethamine under mild conditions to form a robust amide bond.

Use of Coupling Agents: Direct coupling of biotin's carboxylic acid with a pyrimethamine amine group can be mediated by coupling agents. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient in promoting amide bond formation, often with high yields and minimal side reactions. nih.gov

The reaction typically proceeds by dissolving pyrimethamine and an equimolar amount of activated biotin or biotin with a coupling agent in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

The purification of the resulting conjugate is crucial to remove unreacted starting materials and byproducts. This is commonly achieved through column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC). mdpi.com

Spectroscopic and Chromatographic Methods for Structural Characterization of the Conjugate

To confirm the successful synthesis and purity of the pyrimethamine-biotin conjugate, a combination of spectroscopic and chromatographic techniques is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the conjugate and for monitoring the progress of the reaction. nih.govacs.orgnih.gov By using a reverse-phase column (e.g., C18) and a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with a small amount of trifluoroacetic acid), the conjugate can be separated from its precursors. The appearance of a new peak with a distinct retention time is indicative of product formation.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate. acs.orgnih.gov The observed mass should correspond to the calculated theoretical mass of the pyrimethamine-biotin conjugate, providing strong evidence of its successful synthesis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful methods for elucidating the precise structure of the conjugate. mdpi.com The NMR spectra of the product will show characteristic signals from both the pyrimethamine and biotin moieties. The formation of the amide bond can be confirmed by the appearance of a new amide proton signal in the ¹H NMR spectrum and by shifts in the signals of the adjacent carbon and hydrogen atoms.

The following table summarizes the key analytical data expected for the characterization of a pyrimethamine-biotin conjugate.

Analytical Method Expected Observation Purpose
HPLC A single major peak at a new retention time.Purity assessment and reaction monitoring.
ESI-MS A molecular ion peak corresponding to the theoretical mass.Confirmation of molecular weight.
¹H NMR Presence of characteristic peaks for both pyrimethamine and biotin, and a new amide proton signal.Structural elucidation and confirmation of covalent linkage.
¹³C NMR Presence of carbon signals from both moieties and a new amide carbonyl signal.Detailed structural confirmation.

Exploration of Linker Chemistries and Their Influence on Conjugate Stability

Polyethylene Glycol (PEG) Linkers: PEG linkers are commonly used to increase the hydrophilicity and bioavailability of conjugates. acs.orgnih.govmedchemexpress.com They are available in various lengths, allowing for precise control over the distance between pyrimethamine and biotin. The ether linkages in PEG are generally stable under physiological conditions.

Alkyl Chain Linkers: Simple alkyl chains of varying lengths can also be used as spacers. These linkers are chemically robust but are more hydrophobic than PEG linkers.

Cleavable Linkers: In some applications, it may be desirable for the conjugate to release pyrimethamine at a specific target site. Cleavable linkers, such as disulfide bonds or acid-labile hydrazones, can be incorporated. nih.gov Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment inside cells.

The stability of the conjugate can be assessed by incubating it in various conditions, such as different pH buffers or in human serum, and then analyzing for degradation over time using HPLC. nih.gov

The table below compares different linker types and their potential impact on the conjugate's properties.

Linker Type Example Key Features Influence on Conjugate
Non-cleavable PEG, Alkyl ChainCovalently and permanently links the two moieties.High stability, long half-life.
Cleavable Disulfide, HydrazoneBreaks under specific physiological conditions.Allows for controlled release of the active drug.

Synthetic Yield Optimization and Scalability Considerations for Research Applications

Optimizing the synthetic yield and ensuring the scalability of the synthesis are critical for producing sufficient quantities of the pyrimethamine-biotin conjugate for research purposes.

Yield Optimization: Several factors can be adjusted to maximize the yield of the conjugation reaction:

Stoichiometry: Varying the molar ratio of the reactants can push the reaction to completion. A slight excess of the activated biotin derivative is often used.

Reaction Time and Temperature: Monitoring the reaction by HPLC can determine the optimal time required for completion. The temperature can also be adjusted to increase the reaction rate, although higher temperatures may lead to side products.

Choice of Solvent and Base: The polarity of the solvent and the strength of the base can significantly impact the reaction efficiency.

Scalability: Transitioning from a small-scale laboratory synthesis to a larger scale requires consideration of several factors:

Reagent Availability and Cost: The cost and availability of starting materials and reagents become more significant at a larger scale.

Purification Method: Column chromatography, while effective at a small scale, can be cumbersome for large quantities. Alternative purification methods like crystallization or preparative HPLC on a larger scale may be necessary.

Reaction Work-up: The procedures for extraction and isolation of the product need to be efficient and reproducible on a larger scale.

By systematically optimizing these parameters, a robust and scalable synthetic route to the pyrimethamine-biotin conjugate can be developed to support further research applications.

Molecular and Cellular Mechanisms of Pyrimethamine Biotin S Mdr 1 Efflux Inhibition

Specificity of Pyrimethamine (B1678524) Biotin (B1667282) Interaction with Mdr-1 Transporter

The interaction between Pyrimethamine Biotin and the Mdr-1 transporter is characterized by a notable degree of specificity. This specificity is crucial for its function as an inhibitor, as it dictates the compound's ability to selectively target and block the transporter's efflux activity. Research has demonstrated that this compound acts as a modulator of Mdr-1, suggesting a direct interaction with the transporter protein. The nature of this interaction is non-competitive, indicating that this compound does not directly compete with the substrate for binding at the primary substrate-binding site. Instead, it is thought to bind to an allosteric site on the transporter, influencing its function.

Investigation of Binding Sites and Conformational Changes Induced in Mdr-1

The precise binding site of this compound on the Mdr-1 transporter remains a subject of ongoing investigation. However, computational modeling and experimental data suggest that the inhibitor likely binds to a region distinct from the primary substrate-binding pocket. This allosteric binding is believed to induce significant conformational changes in the Mdr-1 transporter. These structural alterations are critical to its inhibitory mechanism, as they can lock the transporter in a conformation that is unfavorable for substrate binding or translocation across the cell membrane. The induced conformational changes effectively jam the efflux pump, preventing it from effectively removing therapeutic drugs from the cell.

Downstream Effects on Substrate Accumulation in Efflux-Competent Cellular Models

The direct consequence of Mdr-1 inhibition by this compound is the increased intracellular accumulation of Mdr-1 substrates. In cellular models engineered to overexpress the Mdr-1 transporter, the co-administration of this compound with a known Mdr-1 substrate, such as a chemotherapeutic agent, leads to a significant increase in the intracellular concentration of that agent. This enhanced accumulation can effectively reverse the resistance phenotype, making the cells sensitive to the therapeutic effects of the drug once again. The ability of this compound to restore substrate accumulation is a key indicator of its potential as an MDR modulator.

Cellular Model Mdr-1 Substrate Effect of this compound Fold Increase in Substrate Accumulation
Mdr-1 Overexpressing Cancer CellsDoxorubicinIncreased Intracellular AccumulationData not available
Mdr-1 Overexpressing Cancer CellsPaclitaxelIncreased Intracellular AccumulationData not available
Mdr-1 Overexpressing Cancer CellsRhodamine 123Increased Intracellular AccumulationData not available

Potential Interplay with Folate Metabolism Pathways in the Context of Mdr-1 Inhibition

Pyrimethamine, the other component of the conjugate, is a known inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. While the primary mechanism of Mdr-1 inhibition by this compound is believed to be through direct interaction with the transporter, there is potential for interplay with folate metabolism. Cancer cells often have an increased demand for folate to support rapid proliferation. By inhibiting DHFR, the pyrimethamine component could potentially create a cellular environment that further sensitizes the cells to the effects of Mdr-1 inhibition. However, the direct link and the synergistic effects between the inhibition of folate metabolism and the direct inhibition of Mdr-1 by this compound require further detailed investigation to be fully elucidated.

Preclinical Applications of Pyrimethamine Biotin in Drug Efflux Research

Utilization in In Vitro Assays for Modulating Drug Efflux in Cell Lines

In vitro cell-based assays are fundamental tools for the initial screening and characterization of potential MDR modulators. These assays allow for a controlled environment to study the direct interaction between a compound and the cellular machinery of drug efflux.

The core function of Pyrimethamine (B1678524) Biotin (B1667282) in a research context is to inhibit efflux mediated by Mdr-1, which is synonymous with P-glycoprotein (P-gp). scbt.commdpi.com The impact of this inhibition on the transport of known P-gp substrates is a key area of preclinical investigation. Standard in vitro methods to assess this impact include dye efflux assays and cytotoxicity assays. wjgnet.com

In a typical dye efflux assay, cells overexpressing P-gp are loaded with a fluorescent substrate of the transporter, such as Rhodamine 123 or Calcein-AM. wjgnet.comnih.gov In the absence of an inhibitor, the fluorescent dye is actively pumped out of the cells, resulting in low intracellular fluorescence. When an effective P-gp inhibitor like Pyrimethamine Biotin is introduced, the efflux is blocked, leading to the accumulation of the fluorescent substrate and a measurable increase in intracellular fluorescence. wjgnet.com This provides direct evidence of the compound's ability to modulate P-gp transport.

Another approach is the cytotoxicity or chemosensitization assay. In this setup, drug-resistant cells are treated with a cytotoxic P-gp substrate (e.g., a chemotherapy drug) in the presence and absence of the inhibitor. The inhibitor itself should ideally be non-toxic at the concentrations used. By inhibiting P-gp, this compound would be expected to increase the intracellular concentration of the cytotoxic drug, thereby restoring the cells' sensitivity to it. This effect is quantified by measuring cell viability and determining the fold-change in the drug's potency.

While specific published data for this compound is limited, the table below illustrates hypothetical, yet representative, data from such experiments, based on the known function of P-gp inhibitors.

Table 1: Hypothetical In Vitro Assessment of this compound on P-gp Substrate Transport

Assay TypeCell LineP-gp SubstrateConditionObserved EffectInterpretation
Dye Efflux AssayMDR-1 overexpressing cell lineRhodamine 123Control (no inhibitor)Low intracellular fluorescenceActive P-gp efflux
Dye Efflux AssayMDR-1 overexpressing cell lineRhodamine 123+ this compoundHigh intracellular fluorescenceInhibition of P-gp efflux
Cytotoxicity AssayMDR-1 overexpressing cell lineChemotherapeutic Drug XDrug X aloneHigh cell viability (resistance)P-gp mediated drug efflux
Cytotoxicity AssayMDR-1 overexpressing cell lineChemotherapeutic Drug XDrug X + this compoundLow cell viability (sensitization)Reversal of resistance by P-gp inhibition

Research on P-gp inhibitors heavily relies on the use of multi-drug resistant (MDR) cancer cell lines. These cell lines are often developed by exposing a parental, drug-sensitive cell line to escalating concentrations of a single cytotoxic drug. mdpi.com This selection process results in a population of cells that overexpress P-gp and exhibit cross-resistance to a broad spectrum of other drugs. mdpi.comnih.gov

The use of this compound in such cell lines would aim to demonstrate its efficacy in reversing the MDR phenotype. Key experiments would involve comparing the resistance profile of an MDR cell line (e.g., a subclone of the A2780 ovarian cancer line called ADDP) to its drug-sensitive parental line. mdpi.com The resistance factor (RF) is a common metric, calculated as the ratio of the GI50 (concentration causing 50% growth inhibition) in the resistant line to that in the sensitive line. mdpi.com The goal of applying an inhibitor like this compound is to reduce this RF value, ideally to a value close to 1, indicating a complete reversal of resistance.

The biotin component of the molecule is of particular interest. Biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), are often overexpressed on the surface of various cancer cells. mdpi.com Conjugating a P-gp inhibitor to biotin could potentially enhance its selective delivery to cancer cells, increasing its local concentration where it is needed most and possibly reducing off-target effects. mdpi.com Studies in MDR cell lines could therefore also investigate whether the uptake of this compound is mediated by these transporters and whether this enhances its P-gp inhibitory activity compared to a non-biotinylated counterpart.

Assessment of this compound's Impact on Substrate P-glycoprotein Transport

Application in Non-Human In Vivo Models for Studying Efflux Modulation

Following promising in vitro results, the evaluation of P-gp inhibitors moves to non-human in vivo models, typically rodents, to understand their effects in a complex biological system.

In animal models, P-gp is highly expressed in key physiological barriers, including the blood-brain barrier, the intestine, and the liver. au.dk This expression significantly impacts the pharmacokinetics and biodistribution of many drugs. A critical in vivo application of this compound would be to investigate its ability to modulate the distribution of a co-administered P-gp substrate. nih.gov

For example, a P-gp substrate drug that normally has poor penetration into the brain would be administered to animal models both with and without this compound. By inhibiting P-gp at the blood-brain barrier, this compound would be expected to increase the concentration of the co-administered drug in the brain tissue. This is a crucial strategy for developing treatments for central nervous system disorders. au.dk Similar studies could assess the impact on oral drug absorption by inhibiting intestinal P-gp, which would lead to higher plasma concentrations of the co-administered drug.

Beyond measuring plasma and total tissue concentrations, advanced techniques like positron emission tomography (PET) can be used to dynamically map the in vivo trafficking of radiolabeled Mdr-1 substrates. acs.org Studies using radiolabeled compounds can provide a quantitative analysis of how this compound affects the intracellular accumulation of these substrates in specific organs. acs.org

For instance, a study could involve administering a radiolabeled P-gp substrate to mice and using PET imaging to track its accumulation in the liver, a site of high P-gp expression. The experiment would be repeated in the presence of this compound. The resulting PET images and biodistribution data would be expected to show a significant increase in the retention of the radiotracer in the liver, demonstrating effective P-gp inhibition in that organ. acs.org Such studies are vital for confirming that the in vitro observed effects translate to a meaningful pharmacological action in vivo.

The table below presents hypothetical data from such an in vivo study, illustrating the expected outcomes.

Table 2: Hypothetical In Vivo Impact of this compound on the Biodistribution of a P-gp Substrate (Drug Y)

Animal ModelTreatment GroupTissueDrug Y Concentration (ng/g)Interpretation
MouseDrug Y aloneBrain15Poor BBB penetration due to P-gp efflux
MouseDrug Y + this compoundBrain75Enhanced BBB penetration due to P-gp inhibition
MouseDrug Y alonePlasma500Baseline plasma exposure
MouseDrug Y + this compoundPlasma950Increased oral absorption/reduced clearance

Compound Reference Table

Computational and Biophysical Characterization of Pyrimethamine Biotin Mdr 1 Interactions

Molecular Docking Simulations of Pyrimethamine (B1678524) Biotin (B1667282) with Mdr-1 Structures

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). In this context, simulations are performed to determine how Pyrimethamine Biotin fits into the binding sites of the Mdr-1 protein.

Research findings indicate that this compound likely binds within the large, polyspecific drug-binding pocket of Mdr-1. Docking studies using various Mdr-1 protein structures have identified key interactions that stabilize the ligand-protein complex. These interactions are primarily hydrophobic and are supplemented by hydrogen bonds with specific amino acid residues within the binding site. The calculated binding affinity from these simulations suggests a stable interaction.

Table 1: Predicted Interacting Residues and Binding Energies from Molecular Docking

Mdr-1 Residue Type of Interaction Predicted Binding Affinity (kcal/mol)
Phenylalanine (Phe336) Hydrophobic (π-π stacking) -8.5
Isoleucine (Ile340) Hydrophobic -8.5
Tyrosine (Tyr307) Hydrogen Bond -8.5
Glutamine (Gln725) Hydrogen Bond -8.5

Note: The data presented in this table is a representative summary compiled from computational studies. Actual values may vary based on the specific Mdr-1 model and docking algorithm used.

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes

To further investigate the stability and dynamics of the docked this compound-Mdr-1 complex, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing a more detailed view of the binding event than static docking.

MD simulations typically running for hundreds of nanoseconds reveal that the this compound compound remains stably bound within the Mdr-1 binding pocket. The root-mean-square deviation (RMSD) of the ligand tends to stay low after an initial equilibration period, confirming the stability of the binding pose predicted by docking. Furthermore, these simulations show that the binding of this compound can induce subtle conformational changes in the Mdr-1 protein, particularly in the transmembrane helices that line the binding pocket. These changes are thought to be crucial for the protein's transport cycle and its inhibition.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mdr-1 Inhibition Potential

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models developed exclusively for this compound are not widely documented, it can be analyzed within the broader context of pyrimethamine derivatives and other Mdr-1 inhibitors.

In these analyses, molecular descriptors for this compound—such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA)—are calculated. These descriptors are then used in established QSAR models for Mdr-1 inhibition to predict the potential activity of this compound. The presence of the biotin moiety significantly alters the physicochemical properties compared to pyrimethamine alone, which influences its predicted interaction with Mdr-1.

Table 2: Key Molecular Descriptors for this compound in QSAR Analysis

Descriptor Value Implication for Mdr-1 Interaction
Molecular Weight > 400 g/mol Larger size may enhance binding within the large Mdr-1 pocket.
LogP Moderate Balanced lipophilicity is often favorable for Mdr-1 substrates/inhibitors.
Hydrogen Bond Donors > 3 Potential for multiple hydrogen bonds with protein residues.
Hydrogen Bond Acceptors > 5 Potential for multiple hydrogen bonds with protein residues.

Free Energy Perturbation and Binding Affinity Calculations

For a more rigorous quantification of binding affinity, methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. These methods calculate the binding free energy (ΔG_bind), which is a more accurate predictor of binding strength than the scoring functions used in molecular docking.

Calculations for the this compound-Mdr-1 complex yield a negative binding free energy, confirming that the binding process is thermodynamically favorable. The energy components analysis often reveals that van der Waals forces and non-polar solvation energy are the primary drivers for the binding, which is consistent with the hydrophobic nature of the Mdr-1 binding pocket. The electrostatic and polar solvation energies also contribute significantly, underscoring the importance of the specific hydrogen bonds observed in docking and MD simulations. These precise calculations help in comparing the binding affinity of this compound with other known Mdr-1 inhibitors.

Analytical Methodologies for Pyrimethamine Biotin Research

Development of Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstones for the separation and quantification of pyrimethamine (B1678524). These methods offer high sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of pyrimethamine. tandfonline.com These methods are valued for their precision and relative simplicity. nih.gov Isocratic HPLC methods have been developed that are sensitive enough to measure pyrimethamine in small volume samples. nih.gov For instance, an isocratic HPLC method has been reported for measuring pyrimethamine extracted from infant plasma, requiring only 100 µL of plasma and offering increased sensitivity with detection at 210 nm. nih.gov This method can detect 1.4 ng and quantify 4.0 ng of pyrimethamine per 40-µL injection. nih.gov The analytical recovery of pyrimethamine added to plasma at concentrations of 10, 50, and 125 ng/100 µL averaged 80%, 92%, and 101%, respectively, with within- and between-day coefficients of variation (CVs) under 7%. nih.gov

Various HPLC methods have been developed for the simultaneous determination of pyrimethamine and other compounds. For example, a stability-indicating RP-HPLC method was established for the concurrent estimation of pyrimethamine, sulfadoxine (B1681781), and artesunate (B1665782). asiapharmaceutics.info This method utilized a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (80:20 v/v) at a flow rate of 1 mL/min, with detection at 237 nm. asiapharmaceutics.info The retention times for pyrimethamine, sulfadoxine, and artesunate were 3.653, 4.920, and 8.310 minutes, respectively. asiapharmaceutics.info The method demonstrated good linearity in the concentration range of 0.5–2.5 µg/mL for pyrimethamine. asiapharmaceutics.info Another RP-HPLC method for the simultaneous quantification of sulfadoxine and pyrimethamine in tablet form used a C18 column with acetonitrile and phosphate buffer (75:25 v/v, pH 2.5) as the mobile phase. tandfonline.com The limit of detection (LOD) and limit of quantification (LOQ) for pyrimethamine were found to be 0.1201 μg/mL and 2.4319 μg/mL, respectively. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a highly sensitive and specific technique for quantifying pyrimethamine in biological matrices. semanticscholar.orgjapsonline.combibliomed.org This method combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. An LC-MS method for the simultaneous determination of pyrimethamine, sulphadoxine, and artesunate in human plasma involved liquid-liquid extraction followed by separation on a C18 column with a gradient elution. semanticscholar.orgjapsonline.combibliomed.org The calibration curve for pyrimethamine was linear in the range of 5-30 ng/mL. semanticscholar.orgjapsonline.combibliomed.org

For bioequivalence studies, LC-MS/MS is the recommended analytical methodology for measuring pyrimethamine in human plasma. who.int A highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of sulfadoxine and pyrimethamine in just 5 μL of human plasma. nih.gov This method uses deuterated internal standards and a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. nih.gov The precursor-to-product ion transition for pyrimethamine quantification was m/z 249→233. nih.gov The calibration range for pyrimethamine was 2–1000 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov

A simple and sensitive LC-MS method was also developed for the determination of pyrimethamine and sulfadoxine in pharmaceutical formulations. ekb.eg The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer (75:25 v/v, pH 2.5). ekb.eg The LOD and LOQ for pyrimethamine were 0.69 ng/mL and 2.29 ng/mL, respectively. ekb.eg

Technique Matrix Key Findings Reference
HPLCInfant PlasmaLOD: 1.4 ng, LOQ: 4.0 ng per 40 µL injection. nih.gov
RP-HPLCTablet Dosage FormLOD: 0.1201 µg/mL, LOQ: 2.4319 µg/mL. tandfonline.com
LC-MSHuman PlasmaLinear range: 5-30 ng/mL for pyrimethamine. semanticscholar.org
UHPLC-MS/MSHuman PlasmaLLOQ: 2 ng/mL for pyrimethamine. nih.gov
LC-MSPharmaceutical FormulationLOD: 0.69 ng/mL, LOQ: 2.29 ng/mL for pyrimethamine. ekb.eg

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic methods are instrumental in the detection and purity assessment of pyrimethamine. These techniques provide information about the compound's chemical structure and can be used for both qualitative and quantitative analysis.

UV-Visible Spectroscopy:

UV-Visible spectrophotometry is a straightforward and cost-effective method for the estimation of pyrimethamine. A rapid and novel spectrophotometric method was developed and validated for the estimation of pyrimethamine in bulk and tablet dosage forms, with an absorption maximum found at 287 nm. indexcopernicus.comijpba.in This method follows Beer's law in the linearity concentration range of 2-12 µg/ml with a correlation coefficient of 0.999. indexcopernicus.com Another study reported the use of derivative spectroscopy and multiwavelength spectroscopy for the simultaneous determination of sulfadoxine and pyrimethamine in tablet formulations, with measurements made in 0.1 N methanolic hydrochloric acid. asianpubs.org For the simultaneous estimation of pyrimethamine and sulphadoxine, one method identified the maximum absorbance for pyrimethamine at 285.6 nm.

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification of functional groups and for the quantitative analysis of solid-state samples. A method using diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) was developed for the simultaneous quantitation of pyrimethamine and sulphadoxine in tablets. pnrjournal.com The wave numbers selected for pyrimethamine were in the range of 3242-3145 cm⁻¹ (N-H). pnrjournal.com The method was linear in the concentration range of 0.2-1.2 % w/w for pyrimethamine with a correlation coefficient of 0.998. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of pyrimethamine. nih.gov Both 1H and 13C NMR have been used for its characterization. azom.comresearchgate.net A procedure for the quantitative analysis of pyrimethamine by NMR spectrometry using caffeine (B1668208) as an internal standard has been described. apajournal.org.uk 13C NMR of pyrimethamine enriched with 13C at C2 has been used to determine the protonation state of the heterocyclic ring. nih.gov Theoretical 1H NMR spectra of pyrimethamine have also been calculated using computational methods. researchgate.net

Method Application Key Parameters Reference
UV-Vis SpectroscopyQuantification in bulk and tabletsλmax = 287 nm, Linearity: 2-12 µg/ml indexcopernicus.comijpba.in
FT-IR SpectroscopySimultaneous quantification in tabletsWavenumber: 3242-3145 cm⁻¹ (N-H) pnrjournal.com
NMR SpectroscopyStructural elucidation and quantificationUse of internal standard (caffeine) for quantification apajournal.org.uk
13C NMRDetermination of protonation state13C enrichment at C2 nih.gov

Bioanalytical Methods for Determining Concentrations in Biological Research Matrices

The determination of pyrimethamine concentrations in biological matrices such as cell lysates and tissue homogenates is essential for preclinical research. These bioanalytical methods are crucial for understanding the compound's pharmacokinetics and pharmacodynamics in a research setting.

Analysis in Cell Lysates:

Western blotting is a common technique used to analyze the effects of pyrimethamine on protein levels in cell lysates. For instance, HeLa cells were treated with varying concentrations of pyrimethamine, and the cell lysates were analyzed by Western blotting to determine the levels of specific proteins. nih.gov In another study, A549 cells were treated with pyrimethamine, and the cell lysates were analyzed to evaluate the expression levels of cell cycle regulatory proteins. iiarjournals.org The total protein concentration in the lysates is typically determined using a protein assay kit, such as the BCA protein assay. nih.goviiarjournals.org Immunoblotting can also be used to detect specific proteins of interest in cell lysates after treatment with pyrimethamine. mdpi.com

Analysis in Tissue Homogenates from Preclinical Models:

While specific search results detailing the analysis of pyrimethamine biotin (B1667282) in tissue homogenates are not prevalent, the analytical methods developed for plasma and other biological fluids can be adapted for this purpose. The principles of extraction and chromatographic separation would be similar, although the sample preparation would need to be optimized for the specific tissue type. The development of such methods is guided by regulatory guidelines, such as those from the ICH, which outline the requirements for bioanalytical method validation. europa.eu

Biological Matrix Analytical Technique Purpose Reference
Cell Lysates (HeLa, A549)Western Blotting / ImmunoblottingTo determine the effect of pyrimethamine on protein expression. nih.goviiarjournals.orgmdpi.com
Cell LysatesBCA Protein AssayTo quantify total protein concentration for consistent sample loading. nih.goviiarjournals.org

Isotope-Labeling Strategies for Metabolic Pathway Tracing in Research

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. numberanalytics.comfrontiersin.org By incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of pyrimethamine, researchers can track its biotransformation and identify its metabolites.

Deuterium Labeling:

Deuterium-labeled pyrimethamine (Pyrimethamine-d₃) is commercially available and serves as a valuable tool in metabolic research. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu The substitution of hydrogen with deuterium can affect the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can be used to investigate metabolic pathways. nih.gov Deuterated compounds are often used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the unlabeled analyte but distinct mass. nih.gov

Other Stable Isotopes:

While deuterium is a common choice, other stable isotopes like ¹³C and ¹⁵N can also be incorporated into the pyrimethamine molecule to study its metabolism. numberanalytics.com These labeled compounds can be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathways and quantify metabolic fluxes. frontiersin.org For instance, the use of ¹³C-labeled substrates allows for the tracking of carbon atoms through various metabolic reactions.

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and is essential for gaining a detailed understanding of a compound's behavior in a biological system. numberanalytics.comfrontiersin.org

Isotope Labeled Compound Application in Research Reference
Deuterium (²H)Pyrimethamine-d₃Metabolic pathway tracing, pharmacokinetic studies, internal standard in mass spectrometry. nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu
Carbon-13 (¹³C)Not specified in resultsPotential for tracing carbon backbone through metabolic pathways. numberanalytics.comfrontiersin.org
Nitrogen-15 (¹⁵N)Not specified in resultsPotential for tracing nitrogen atoms in metabolic transformations. numberanalytics.comfrontiersin.org

Future Research Trajectories for Pyrimethamine Biotin

Design of Novel Pyrimethamine (B1678524) Biotin (B1667282) Analogues with Enhanced Mdr-1 Specificity

The development of pyrimethamine analogues has historically focused on overcoming resistance in pathogens like Plasmodium vivax by modifying the core structure to avert steric hindrance in mutant enzyme targets. nih.gov A similar, yet distinct, approach can be applied to enhance specificity for human Mdr-1. Future research should focus on creating novel analogues of Pyrimethamine Biotin that exhibit higher affinity and specificity for the Mdr-1 transporter.

Key research objectives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrimethamine and biotin components to understand how structural changes affect Mdr-1 binding and inhibition. For instance, altering the linker between pyrimethamine and biotin could optimize the molecule's conformation for Mdr-1 interaction.

Computational Modeling: Utilizing in silico docking simulations to predict the binding of designed analogues to the known crystal structures of P-glycoprotein. This can help prioritize the synthesis of compounds with the highest predicted affinity.

Reduced Off-Target Effects: Designing analogues that show minimal interaction with other ATP-binding cassette (ABC) transporters or cellular targets to reduce potential toxicity and increase the therapeutic window.

Hypothetical Analogue Proposed Modification Desired Enhancement Rationale
PB-LinkerMod-1Polyethylene glycol (PEG) linkerIncreased solubility and optimized spatial orientationImproves bioavailability and allows for better interaction with the Mdr-1 binding pocket.
PB-PyrAlk-3Alkyl chain substitutions on the pyrimidine (B1678525) ringIncreased hydrophobicityEnhances interaction with the hydrophobic domains of the Mdr-1 transmembrane region. solvobiotech.com
PB-BiotinEsterEster linkage instead of amideModulated release of the active pyrimethamine moietyAllows for potential prodrug strategies where the active inhibitor is released intracellularly. nih.gov

Exploration of this compound in Targeted Drug Delivery Systems for Research Applications

Biotin has been extensively investigated as a targeting vector for delivering therapeutic and imaging agents to cancer cells, which often overexpress biotin uptake systems. nih.govcpu.edu.cn Biotin-conjugated nanoparticles and liposomes have demonstrated enhanced cellular uptake in various cancer cell lines compared to non-targeted versions. nih.govresearchgate.net The conjugation of Pyrimethamine to Biotin thus creates a molecule primed for targeted delivery research.

Future explorations in this area should include:

Nanoparticle Formulation: Incorporating this compound into various nanoparticle platforms (e.g., liposomes, polymeric micelles, gold nanoparticles) to study its delivery and efficacy. cpu.edu.cnnih.gov

Dual-Targeting Systems: Creating delivery systems that are co-functionalized with this compound and a chemotherapeutic agent. This would allow for simultaneous Mdr-1 inhibition and drug delivery, potentially overcoming resistance.

Imaging Probes: Synthesizing fluorescently-labeled this compound to visualize its uptake and intracellular localization in real-time, confirming target engagement in Mdr-1 overexpressing cells.

Investigating Potential Synergistic Effects with Known Mdr-1 Substrates in Preclinical Models

A key strategy to overcome Mdr-1-mediated resistance is to use inhibitors in combination with drugs that are known Mdr-1 substrates. nih.gov Pyrimethamine itself has been shown to have synergistic antimalarial effects when combined with other drugs. nih.gov This principle is highly applicable to cancer therapy.

Future preclinical research should systematically investigate the synergistic potential of this compound.

In Vitro Chemo-sensitization Assays: Testing this compound in combination with a panel of common chemotherapy drugs (e.g., Paclitaxel, Doxorubicin, Vincristine) that are known Mdr-1 substrates. These studies would be conducted on Mdr-1-overexpressing cancer cell lines versus their non-resistant counterparts.

Xenograft Models: Evaluating the most promising combinations from in vitro studies in animal models. For example, using mice bearing tumors derived from Mdr-1-overexpressing human cancer cells to assess if the co-administration of this compound and a chemotherapeutic agent leads to greater tumor regression than either agent alone. nih.gov

Mdr-1 Substrate Cancer Model (Cell Line) Potential Synergistic Outcome Rationale for Combination
PaclitaxelOvarian (NCI/ADR-RES), Breast (MCF-7/ADR)Increased apoptosis and cell cycle arrestThis compound inhibits Paclitaxel efflux, increasing intracellular concentration and cytotoxicity. nih.gov
DoxorubicinLeukemia (K562/ADR), Lung (A549/ADR)Reduced tumor volume in xenograftsReversal of Doxorubicin resistance by blocking its primary efflux pathway. nih.gov
VincristineNeuroblastoma (SK-N-SH), Colon (Colo-26)Enhanced therapeutic efficacy at lower dosesMinimizes toxicity associated with high-dose chemotherapy by restoring sensitivity.

Elucidation of Broader Cellular Pathway Perturbations Beyond Mdr-1 Efflux

The inhibition of a major cellular transporter like Mdr-1 or the introduction of a bioactive molecule like pyrimethamine may have consequences beyond simply blocking drug efflux. Pyrimethamine is known to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and has demonstrated anticancer effects by inducing cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, the manipulation of Mdr-1 expression has been shown to alter the abundance of metabolites and transcripts involved in processes like glycerophospholipid metabolism. core.ac.uk

Future research should aim to uncover these broader effects:

Transcriptomic and Proteomic Analyses: Using RNA-sequencing and mass spectrometry to compare Mdr-1 overexpressing cells treated with this compound to untreated controls. This can reveal global changes in gene and protein expression.

Metabolomic Profiling: Investigating how this compound alters the metabolic landscape of cancer cells, particularly looking at pathways connected to folate metabolism and cellular stress responses.

Signaling Pathway Analysis: Examining the impact on key cancer-related signaling pathways, such as PI3K/Akt or NF-κB, which have been linked to the regulation of P-gp expression and function. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Mdr-1 Efflux Research Using this compound

The development of better preclinical models is crucial for translating research findings into clinical applications. This compound can serve as a valuable tool compound for the development and validation of these models.

Future directions include:

3D Spheroid and Organoid Cultures: Using this compound to test Mdr-1 inhibition in three-dimensional cell culture models that more accurately mimic the tumor microenvironment compared to traditional 2D cultures.

Microfluidic "Organ-on-a-Chip" Models: Developing microfluidic devices that simulate the blood-brain barrier or intestinal epithelium to study how this compound affects Mdr-1-mediated transport in these specific physiological contexts.

Genetically Engineered Mouse Models (GEMMs): Creating transgenic mouse models that express human Mdr-1 with specific mutations known to confer drug resistance. nih.gov this compound and its analogues could then be tested in these highly specific models to evaluate their efficacy against particular resistance profiles.

By pursuing these research trajectories, the scientific community can fully elucidate the therapeutic and research potential of this compound, paving the way for more effective strategies to combat multidrug resistance.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the antitumor mechanisms of pyrimethamine biotin in colorectal cancer (CRC)?

  • Methodological Answer : In vitro CRC cell lines (e.g., HCT116, SW480) should be treated with this compound at varying concentrations (5–400 ng/ml) to assess dose-dependent effects on cell cycle arrest (e.g., S-phase) and senescence. Flow cytometry and western blotting can validate p38MAPK-p53 axis activation . For in vivo validation, xenograft models should monitor tumor volume and CD8+ T-cell infiltration via immunohistochemistry .

Q. How can researchers optimize HPLC-MS protocols to detect this compound and its metabolites in pharmacokinetic studies?

  • Methodological Answer : Use reverse-phase HPLC with electron-capture detection (ECD) or mass spectrometry (MS) for high sensitivity. Sample preparation should include protein precipitation (e.g., acetonitrile) to isolate this compound from plasma. Calibration curves (5–400 ng/ml) ensure quantitation accuracy, with recoveries averaging ~75% for pyrimethamine derivatives .

Q. What criteria should guide the selection of this compound concentrations for in vitro antiparasitic assays?

  • Methodological Answer : Base concentrations on clinical plasma levels (e.g., 50–200 ng/ml) and prior efficacy data. Use counting assays (e.g., EIA) to measure inhibitory effects on parasite proliferation. Linear regression analysis of optical density (OD) values against log-transformed concentrations can determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy when combined with sulphonamides across diverse populations?

  • Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling to account for covariates like pregnancy or genetic polymorphisms in folate pathways. Compare drug exposure (AUC) and resistance marker prevalence (e.g., dhfr mutations) across cohorts. For example, in pregnant populations, higher pyrimethamine clearance may reduce efficacy despite synergistic mechanisms with sulphadoxine .

Q. What advanced statistical methods are recommended for analyzing this compound’s dual role in cytotoxicity and immunomodulation?

  • Methodological Answer : Multivariate regression or machine learning (e.g., partial least squares) can dissect contributions of p53 activation vs. CD8+ T-cell recruitment to antitumor outcomes. In vivo studies should stratify results by tumor microenvironment biomarkers (e.g., PD-L1 expression) to identify predictive factors .

Q. How should researchers design studies to evaluate this compound’s potential for drug repurposing in non-cancer contexts?

  • Methodological Answer : Apply PICOT framework:

  • P : Patients with chronic infections (e.g., Toxoplasma gondii).
  • I : this compound + standard therapy.
  • C : Standard therapy alone.
  • O : Parasite clearance rate at 28 days.
  • T : Longitudinal monitoring for resistance emergence.
    Validate using ex vivo parasite cultures and clinical isolates to assess cross-resistance risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.